2,5-Dimethylocta-4,6-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylocta-4,6-dien-3-one is an organic compound characterized by its unique structure, which includes a conjugated diene system and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylocta-4,6-dien-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. For example, the reaction between 2,5-dimethylhexanal and acetone under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing catalysts to enhance reaction rates and yields. The process may also include purification steps such as distillation or recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylocta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic addition reactions, such as Diels-Alder reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or hydrogen halides can be used for addition reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or addition products.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylocta-4,6-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylocta-4,6-dien-3-one involves its interaction with various molecular targets. The conjugated diene system allows for interactions with electrophilic species, while the ketone group can participate in nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates, which may exert biological effects through pathways such as oxidative stress or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylhex-3-ene-2-one: Similar structure but lacks the conjugated diene system.
2,5-Dimethylhepta-4,6-dien-3-one: Similar structure with a different carbon chain length.
Eigenschaften
CAS-Nummer |
93626-97-2 |
---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,5-dimethylocta-4,6-dien-3-one |
InChI |
InChI=1S/C10H16O/c1-5-6-9(4)7-10(11)8(2)3/h5-8H,1-4H3 |
InChI-Schlüssel |
QJOKTXLNLSZGEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=CC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.